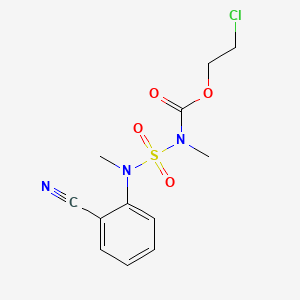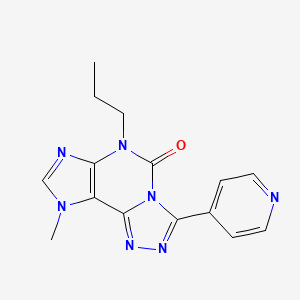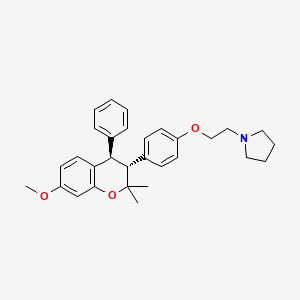
Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- is a complex organic compound with the molecular formula C30H35NO3 and a molecular weight of 457.6038 . This compound features a pyrrolidine ring attached to a benzopyran structure, which is further substituted with various functional groups, making it a molecule of interest in various scientific fields.
Preparation Methods
The synthesis of Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- involves multiple steps, typically starting with the preparation of the benzopyran coreThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Scientific Research Applications
Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, Pyrrolidine, 1-(2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-4-phenyl-2H-1-benzopyran-3-yl)phenoxy)ethyl)-, (E)- stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzopyran derivatives and pyrrolidine-containing molecules, each with their own distinct properties and applications .
Properties
CAS No. |
84394-37-6 |
|---|---|
Molecular Formula |
C30H35NO3 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-4-phenyl-3,4-dihydrochromen-3-yl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-11-13-24(14-12-23)33-20-19-31-17-7-8-18-31)28(22-9-5-4-6-10-22)26-16-15-25(32-3)21-27(26)34-30/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 |
InChI Key |
RFZHECCLLAJHFT-WDYNHAJCSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


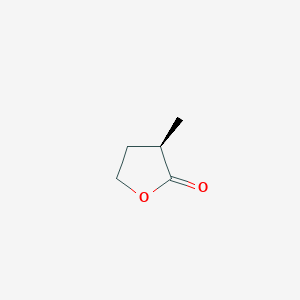
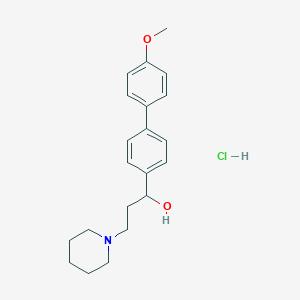
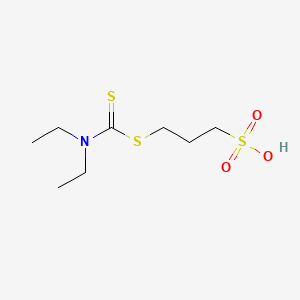
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
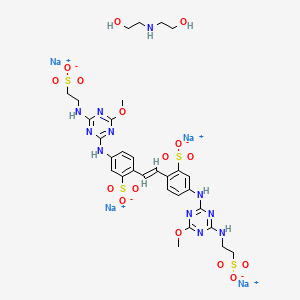
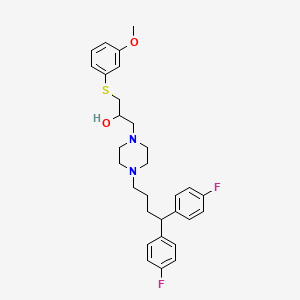
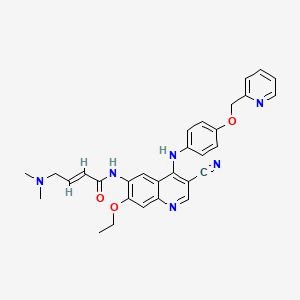
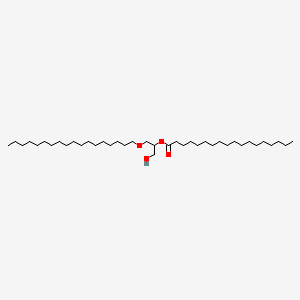
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)

